(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c21-25(22,16-5-2-1-3-6-16)18-11-14-8-9-15(12-18)20(14)26(23,24)17-7-4-10-19-13-17/h1-7,10,13-15,18H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAPOHCELYRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Sulfonyl Groups: The phenylsulfonyl and pyridinylsulfonyl groups are introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl groups or the bicyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane can be used in the production of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may participate in hydrogen bonding or electrostatic interactions, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related azabicyclo[3.2.1]octane derivatives, emphasizing substituent effects, physicochemical properties, and synthetic strategies.
Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
Key Comparisons
Substituent Effects on Bioactivity Sulfonamides vs. Pyridinyl vs. Phenyl Groups: The pyridin-3-ylsulfonyl group in the target compound introduces basicity and hydrogen-bonding capability, unlike the purely hydrophobic phenyl group in analogs .
Synthetic Strategies
- The target compound’s synthesis likely follows methods similar to those in , where sulfonyl chlorides are reacted with azabicyclo[3.2.1]octane intermediates under conditions like GP1 (e.g., DCM, TEA).
- In contrast, ester derivatives (e.g., ) are synthesized via nucleophilic acyl substitution, highlighting the versatility of the bicyclic core for diverse functionalization.
Physicochemical Properties
- Solubility : The hydrochloride salt in improves aqueous solubility compared to neutral sulfonamides. The target compound’s dual sulfonyl groups may reduce solubility unless ionized.
- Conformational Rigidity : The bicyclic core in all analogs restricts rotational freedom, favoring pre-organized binding conformations. The 67.63° dihedral angle in suggests moderate flexibility in nitro-substituted derivatives.
Stereochemical Considerations
- The (1R,5S) configuration in the target compound contrasts with the (1R,5S) racemic mixture in . Enantiopure analogs (e.g., ) often show superior selectivity in biological assays, underscoring the importance of stereochemistry.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Evidence from demonstrates that sulfonamide-substituted azabicyclo[3.2.1]octanes exhibit enhanced pharmacokinetic profiles compared to esters or ketones. The pyridinylsulfonyl group in the target compound may further optimize target engagement through π-π stacking or hydrogen bonding.
- Crystallographic Insights : The fused bicyclic system in adopts a chair (piperidine) and envelope (pyrrolidine) conformation, which likely applies to the target compound. Such rigidity is advantageous for designing conformationally restricted drug candidates.
- Metabolic Stability : Pyrazole-sulfonamide derivatives () show reduced cytochrome P450-mediated metabolism compared to ester analogs (), suggesting the target compound’s sulfonyl groups may confer similar stability.
Biological Activity
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a complex bicyclic compound characterized by the presence of sulfonyl groups attached to both phenyl and pyridinyl rings. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a bicyclic structure that can be synthesized through several chemical pathways, including:
- Formation of the Bicyclic Core : Achieved via Diels-Alder reactions.
- Introduction of Sulfonyl Groups : Utilized sulfonyl chlorides in the presence of bases like triethylamine for sulfonylation reactions.
The final product is purified through column chromatography or recrystallization, ensuring high purity for biological testing .
The biological activity of (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl groups may facilitate hydrogen bonding or electrostatic interactions, while the bicyclic core contributes structural rigidity, potentially modulating the activity of target molecules .
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological effects, including:
- Enzyme Inhibition : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Likely to interact with neurotransmitter receptors, suggesting possible central nervous system (CNS) activity.
Case Studies
Several studies have investigated the biological properties of related azabicyclic compounds, highlighting:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : A study identified a class of azabicyclic compounds that effectively inhibit NAAA, which plays a crucial role in inflammatory responses. The structure-activity relationship (SAR) studies revealed that modifications to the bicyclic core could enhance inhibitory potency .
- Antimicrobial Activity : Preliminary assessments suggest that derivatives of bicyclic compounds may possess antimicrobial properties, indicating potential therapeutic applications for (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane .
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane | Lacks pyridinylsulfonyl group | Simpler structure |
| (1R,5S)-3-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane | Lacks phenylsulfonyl group | Focused on pyridine interactions |
| (1R,5S)-8-azabicyclo[3.2.1]octane | Lacks both sulfonyl groups | Basic azabicyclic structure |
The presence of both phenylsulfonyl and pyridinylsulfonyl groups in (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane distinguishes it from its analogs and may contribute to its unique biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
